1-[3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzoic acid derivative, and a sulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of 1-[3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzoic acid and sulfonamide groups. Common synthetic routes may involve:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the benzoic acid derivative via acylation reactions.
Step 3: Addition of the sulfonamide group using sulfonyl chloride reagents under basic conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-[3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The piperidine ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
1-[3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:
This compound: Similar structure but with different substituents on the aromatic ring.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.
Piperidine derivatives: Compounds with the piperidine ring but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-methyl-4-[methyl(methylsulfonyl)amino]benzoyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11-10-13(4-5-14(11)18(2)24(3,22)23)16(21)19-8-6-12(7-9-19)15(17)20/h4-5,10,12H,6-9H2,1-3H3,(H2,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBFQYMILXJPAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)C(=O)N)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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